Acetylcholine bromide

Catalog No.
S517000
CAS No.
66-23-9
M.F
C7H16BrNO2
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcholine bromide

CAS Number

66-23-9

Product Name

Acetylcholine bromide

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;bromide

Molecular Formula

C7H16BrNO2

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M

SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

2-(Acetyloxy)-N,N,N-trimethylethanaminium, Acetilcolina Cusi, Acetylcholine, Acetylcholine Bromide, Acetylcholine Chloride, Acetylcholine Fluoride, Acetylcholine Hydroxide, Acetylcholine Iodide, Acetylcholine L Tartrate, Acetylcholine L-Tartrate, Acetylcholine Perchlorate, Acetylcholine Picrate, Acetylcholine Picrate (1:1), Acetylcholine Sulfate (1:1), Bromide, Acetylcholine, Bromoacetylcholine, Chloroacetylcholine, Cusi, Acetilcolina, Fluoride, Acetylcholine, Hydroxide, Acetylcholine, Iodide, Acetylcholine, L-Tartrate, Acetylcholine, Miochol, Perchlorate, Acetylcholine

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]

Description

The exact mass of the compound Acetylcholine bromide is 225.0364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4678. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylcholine bromide is a quaternary ammonium compound derived from acetylcholine, where the hydroxyl group of acetylcholine is replaced by a bromide ion. This modification enhances its stability and solubility in aqueous solutions, making it a useful reagent in biochemical research. Acetylcholine itself is a critical neurotransmitter in both the central and peripheral nervous systems, involved in various physiological functions including muscle contraction and cognitive processes such as memory and learning .

  • AChBr acts similarly to ACh by binding to nicotinic acetylcholine receptors (nAChRs) on muscle cells and some neurons [].
  • This binding triggers a cascade of events leading to muscle contraction, nerve impulse transmission, and various physiological effects depending on the location of the nAChRs [].
  • AChBr is a potent neurotransmitter and should be handled with caution.
  • Exposure can cause cholinergic effects like muscle weakness, twitching, sweating, nausea, and respiratory depression [].
  • It is important to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling AChBr [].

Neuromuscular Junction Studies

One primary area of research using AchBr is investigating neuromuscular junctions (NMJs). These are the specialized connections between nerve cells and muscle fibers. ACh plays a crucial role in initiating muscle contraction by binding to receptors on the muscle cell membrane at the NMJ. Scientists can utilize AchBr to study the mechanisms of neuromuscular transmission, including:

  • Receptor activation: Researchers can employ AchBr to activate nicotinic acetylcholine receptors (nAChRs) on muscle cells, mimicking the action of ACh and inducing muscle contraction. This helps in understanding the function and properties of these receptors.
  • Neurotransmission disorders: AchBr can be a valuable tool in research on neuromuscular transmission disorders like myasthenia gravis. By studying how AchBr interacts with muscle cells in these conditions, scientists can gain insights into the underlying mechanisms of the disease.

Autonomic Nervous System Research

The autonomic nervous system (ANS) controls various involuntary functions like heart rate, digestion, and sweating. ACh also plays a role in some ANS pathways. AchBr can be used to investigate the cholinergic system within the ANS, helping researchers understand:

  • Parasympathetic responses: ACh acts as a neurotransmitter in the parasympathetic nervous system, responsible for "rest and digest" functions. AchBr can be used to stimulate parasympathetic responses in tissues or isolated cells for research purposes. Source: Parasympathetic Nervous System. Anatomy & Physiology (Ninth Edition), McKinley, M.H., & O'Loughlin, V. (2013). Pearson Education Limited, pp. 812-813.:
  • Neuromodulation: Researchers are exploring the potential of Ach analogs like AchBr for neuromodulation, a technique to influence nervous system activity for therapeutic purposes. Studying how AchBr affects ANS function can inform the development of neuromodulatory treatments for various conditions.
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous solutions, breaking down into choline and acetic acid. This reaction is catalyzed by various enzymes, including acetylcholinesterase, which plays a crucial role in terminating the action of acetylcholine at synapses . Additionally, acetylcholine bromide can react with nucleophiles due to the electrophilic nature of the carbon atom bonded to the bromine atom, leading to substitution reactions that are useful in synthetic organic chemistry.

As a derivative of acetylcholine, acetylcholine bromide retains some biological activities associated with its parent compound. It acts primarily on cholinergic receptors, which include nicotinic and muscarinic receptors. The interaction with these receptors can lead to various physiological responses such as muscle contraction and modulation of neurotransmission. Acetylcholine bromide is often used in laboratory settings to study cholinergic signaling pathways and receptor pharmacology due to its ability to mimic the action of natural acetylcholine .

The synthesis of acetylcholine bromide typically involves the reaction of choline with acetic anhydride or acetyl chloride followed by treatment with hydrobromic acid. The general synthetic route can be summarized as follows:

  • Formation of Acetylcholine: Choline reacts with acetic anhydride or acetyl chloride to form acetylcholine.
  • Bromination: Acetylcholine is then treated with hydrobromic acid to replace the hydroxyl group with a bromide ion.

This method allows for the efficient production of acetylcholine bromide in a laboratory setting .

Acetylcholine bromide has several applications in scientific research:

  • Neuropharmacology: It is used as a tool to study cholinergic signaling and receptor interactions.
  • Biochemical assays: Acetylcholine bromide serves as a substrate for assays involving cholinergic enzymes or receptor studies.
  • Pharmacological research: Due to its effects on muscle contraction and neurotransmission, it is utilized in pharmacological studies aimed at understanding muscle physiology and neurodegenerative diseases .

Research involving acetylcholine bromide often focuses on its interactions with various receptor subtypes. Studies have shown that it can effectively activate both nicotinic and muscarinic receptors, leading to diverse physiological outcomes. Its interactions are crucial for understanding how modifications to neurotransmitters can alter their activity at synaptic sites. Additionally, investigations into its inhibitory effects on acetylcholinesterase provide insights into potential therapeutic applications for conditions characterized by impaired cholinergic function .

Acetylcholine bromide shares structural similarities with several other compounds that interact with cholinergic systems. Here are some notable comparisons:

Compound NameStructureKey Features
AcetylcholineC7H16NO2Natural neurotransmitter; involved in muscle contraction and cognitive functions.
CarbamoylcholineC7H17ClN2OA synthetic analog that acts as a potent agonist at both nicotinic and muscarinic receptors.
MethacholineC7H17ClN2OA synthetic derivative used primarily for bronchial challenge tests; more resistant to hydrolysis than acetylcholine.
BethanecholC7H17ClN2OUsed therapeutically for urinary retention; selective for muscarinic receptors.
SuccinylcholineC14H30N2O4A neuromuscular blocker used during anesthesia; acts at the neuromuscular junction but has a different mechanism compared to acetylcholine derivatives.

Acetylcholine bromide's unique properties stem from its quaternary ammonium structure, which enhances its stability compared to natural acetylcholine while retaining its ability to interact with cholinergic receptors effectively .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

225.03644 g/mol

Monoisotopic Mass

225.03644 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C12HG588IF

Related CAS

51-84-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinergic Agonists

Pictograms

Irritant

Irritant

Other CAS

66-23-9

Wikipedia

Acetylcholine bromide

General Manufacturing Information

Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15
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